Ethyl 3,3-difluoro-2,2-dimethylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

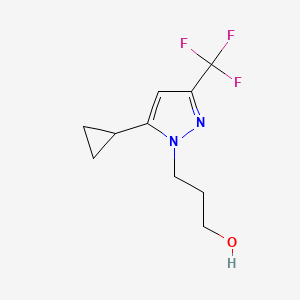

The molecular formula of Ethyl 3,3-difluoro-2,2-dimethylbutanoate is C8H14F2O2 . The InChI code is 1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 .Physical And Chemical Properties Analysis

Ethyl 3,3-difluoro-2,2-dimethylbutanoate is a liquid at room temperature . The molecular weight is 180.19 . More detailed physical and chemical properties may be available from specialized databases or safety data sheets from chemical suppliers.Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative to ethyl 3,3-difluoro-2,2-dimethylbutanoate, serves as a versatile precursor for synthesizing a variety of trifluoromethyl heterocycles. This includes trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These compounds are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This process demonstrates the compound's utility in creating diverse heterocyclic structures, which are valuable in pharmaceutical and agrochemical research (Honey et al., 2012).

Alzheimer's Disease Diagnostic Imaging

A derivative of ethyl 3,3-difluoro-2,2-dimethylbutanoate was used in the synthesis of [18F]FDDNP, a compound utilized in positron emission tomography (PET) to identify and locate neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This application underscores the compound's significance in advancing non-invasive techniques for diagnosing and monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

CF3-Containing Synthesis Building Blocks

Ethyl (R,R)- and (S,S)-3-Trifluoromethyloxirane-2-carboxylate, derived from ethyl 3,3-difluoro-2,2-dimethylbutanoate, acts as a versatile, easily accessible CF3-containing building block. This compound enables the synthesis of enantiomerically pure trifluoromethyl-substituted carboxylic esters, ketones, diols, and epoxy alcohols. Its facile three-step synthesis route illustrates its practicality in creating structurally diverse and functionally rich molecules for further chemical exploration (von dem Bussche-Hünnefeld & Seebach, 1992).

Development of Fluorinating Agents

Ethyl 3,3-difluoro-2,2-dimethylbutanoate's derivatives, such as diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E), have emerged as safer and more stable fluorinating agents compared to traditional reagents like DAST. These agents are easier to handle, offer enhanced thermal stability, and do not produce corrosive free-HF, marking a significant advancement in the field of selective fluorination chemistry (L’Heureux et al., 2010).

Lithium/Sulfur Batteries Enhancement

Research involving ethyl 1,1,2,2-tetrafluoroethyl ether, a compound related to ethyl 3,3-difluoro-2,2-dimethylbutanoate, has demonstrated its potential in improving lithium/sulfur batteries' performance. The study highlighted the role of fluorinated ether in enhancing the stability of the electrolyte/anode interface and overall electrochemical properties, indicating its importance in advancing energy storage technologies (Lu et al., 2015).

Safety and Hazards

The safety information available indicates that Ethyl 3,3-difluoro-2,2-dimethylbutanoate may be flammable (GHS02) and may cause certain health hazards (GHS07). Specific hazard statements include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . As with any chemical, it should be handled with appropriate safety precautions.

Propiedades

IUPAC Name |

ethyl 3,3-difluoro-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-5-12-6(11)7(2,3)8(4,9)10/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDCZSZXSOBENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-difluoro-2,2-dimethylbutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)

![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)